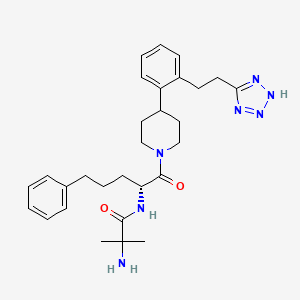
Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate is an organofluorine compound known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate can be synthesized through a reaction between ethyl chloroformate and 1H,1H,2H,2H-perfluorohexanol. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 1H,1H,2H,2H-perfluorohexanol and ethyl carbonate.
Transesterification: It can react with other alcohols to form different carbonates.
Reduction: Under specific conditions, it can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: 1H,1H,2H,2H-perfluorohexanol and ethyl carbonate.
Transesterification: Various alkyl carbonates.
Reduction: 1H,1H,2H,2H-perfluorohexanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Employed in the development of fluorinated surfactants and biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and stability.
Industry: Applied in the production of coatings, lubricants, and specialty polymers due to its low surface energy and chemical resistance.
Wirkmechanismus
The mechanism by which ethyl 1H,1H,2H,2H-perfluorohexyl carbonate exerts its effects is primarily through its interaction with other molecules via its fluorinated tail. The perfluorinated chain provides hydrophobic and lipophobic properties, making it an excellent surfactant and barrier material. Its molecular targets include hydrophobic surfaces and interfaces, where it can form stable, low-energy films.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H,1H,2H,2H-Perfluorodecyl acrylate
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
- 1H,1H,2H,2H-Perfluorodecyl iodide
Uniqueness
Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate stands out due to its specific combination of a carbonate ester and a perfluorinated tail. This structure imparts unique properties such as enhanced thermal stability and chemical resistance compared to other similar compounds. Its ability to form stable films and coatings makes it particularly valuable in industrial applications.
Eigenschaften
Molekularformel |
C9H9F9O3 |
|---|---|
Molekulargewicht |
336.15 g/mol |
IUPAC-Name |
ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C9H9F9O3/c1-2-20-5(19)21-4-3-6(10,11)7(12,13)8(14,15)9(16,17)18/h2-4H2,1H3 |
InChI-Schlüssel |
QCDASHSHVAERGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester (9CI)](/img/structure/B12083588.png)
![Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-](/img/structure/B12083590.png)

![3-[14,16-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12083603.png)

